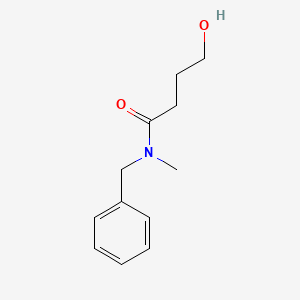

N-benzyl-4-hydroxy-N-methylbutanamide

Description

Properties

CAS No. |

202402-02-6 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-benzyl-4-hydroxy-N-methylbutanamide |

InChI |

InChI=1S/C12H17NO2/c1-13(12(15)8-5-9-14)10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 |

InChI Key |

YXJQJFRIEBSNKQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-hydroxy-N-methylbutanamide typically involves the nucleophilic addition of benzylamine to 4-hydroxybutanoyl chloride, followed by methylation of the resulting intermediate. The reaction is usually carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of N-benzyl-4-hydroxy-N-methylbutanamide may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-hydroxy-N-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles such as sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.

Major Products

Oxidation: N-benzyl-4-oxobutanamide.

Reduction: N-benzyl-4-hydroxybutylamine.

Substitution: N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-hydroxy-N-methylbutanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a modulator of biological pathways.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-N-methylbutanamide involves its interaction with molecular targets such as GABA transporters. By inhibiting these transporters, the compound can modulate GABAergic neurotransmission, which is crucial for maintaining the balance of excitatory and inhibitory signals in the central nervous system. This modulation can lead to anticonvulsant, antinociceptive, and antidepressant effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-Benzyl-4-hydroxy-N-methylbutanamide and Related Compounds

Key Observations

Structural Variations and Pharmacological Activity :

- The biphenyl-4-hydroxybutanamide series (e.g., 13a–13d ) demonstrates that substituents on the amide nitrogen significantly influence sigma-1 receptor affinity. For instance:

- 13b (diethyl substituent) lacks the aromatic benzyl group, which may reduce steric hindrance but also diminish receptor binding specificity .

Antioxidant vs. Neuropathic Pain Applications :

- Hydroxamic acids (e.g., compounds 6–10 in ) prioritize antioxidant activity via radical scavenging (DPPH) or lipid peroxidation inhibition (β-carotene assay) . Their hydroxyureido or chlorophenyl groups enhance redox activity, a feature absent in 13c , which is optimized for receptor interaction rather than antioxidant effects.

Sulfonamide Derivatives :

- Compounds like N-cyclohexyl-4-methylbenzenesulfonamide () and N-benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide () adopt sulfonamide backbones, which confer greater acidity and solubility but lack the hydroxybutanamide moiety critical for sigma-1 targeting .

Piperidine and Morpholine Analogues :

- Piperidine carbamates () and morpholine derivatives () highlight the role of heterocyclic amines in modulating bioavailability and metabolic stability. However, their carbamate or sulfonamide linkages diverge from 13c ’s amide-based pharmacophore .

Research Implications

The structural comparison underscores the importance of the hydroxybutanamide scaffold and benzyl-methyl substitution in 13c for sigma-1 receptor antagonism. While hydroxamic acids prioritize antioxidant activity through electron-donating groups, 13c and its analogues exemplify targeted design for neuropathic pain. Future studies should explore quantitative structure-activity relationships (QSAR) to correlate substituent effects with binding affinity and efficacy.

Biological Activity

N-benzyl-4-hydroxy-N-methylbutanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

N-benzyl-4-hydroxy-N-methylbutanamide features a unique molecular structure characterized by the presence of a benzyl group, a hydroxyl group on the fourth carbon, and an N-methyl group. This configuration contributes to its solubility and reactivity, enhancing its interaction with various biological targets.

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

The hydroxy group is particularly important as it enhances the compound's biological activity compared to similar compounds lacking this functional group.

Inhibition of Leukotriene A-4 Hydrolase

One of the primary biological activities of N-benzyl-4-hydroxy-N-methylbutanamide is its role as an inhibitor of leukotriene A-4 hydrolase . This enzyme is crucial in inflammatory processes, and its inhibition may have therapeutic implications for treating inflammatory diseases.

Modulation of GABA Transporters

Research indicates that N-benzyl-4-hydroxy-N-methylbutanamide also acts as a modulator of gamma-aminobutyric acid (GABA) transporters . These transporters are vital for neurological functions, and compounds that influence their activity may be beneficial in treating conditions such as epilepsy and anxiety disorders. Preclinical studies have shown that derivatives of this compound exhibit anticonvulsant properties .

Structure-Activity Relationship Studies

A series of structure-activity relationship (SAR) studies have been conducted to evaluate how modifications to the compound's structure affect its biological activity. For instance:

| Compound Name | Key Features | Differences from N-benzyl-4-hydroxy-N-methylbutanamide |

|---|---|---|

| N-benzyl-4-amino-butyramide | Contains an amino group | Potential for different biological activity |

| 1-Benzyl-N-(4-fluorophenyl) butanamide | Fluorine substitution | May enhance lipophilicity |

| N-methyl-4-hydroxybutanamide | Lacks the benzyl group | May affect interaction with molecular targets |

These studies suggest that variations in the benzyl or hydroxyl groups can significantly alter binding affinity and overall biological activity, indicating that structural modifications can enhance or diminish therapeutic potential.

Synthesis Methods

The synthesis of N-benzyl-4-hydroxy-N-methylbutanamide can be achieved through various methods:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Pyridinium chlorochromate | Dichloromethane, room temperature |

| Reduction | Lithium aluminum hydride | Dry ether, low temperatures |

| Substitution | Sodium azide | Dimethylformamide, elevated temperatures |

These methods provide pathways for producing the compound with high yield and purity, essential for further biological evaluation .

Case Studies and Research Findings

Several studies have highlighted the potential applications of N-benzyl-4-hydroxy-N-methylbutanamide:

- Anticonvulsant Activity : In vivo experiments demonstrated significant anticonvulsant effects in animal models using derivatives of this compound, indicating its potential for treating epilepsy .

- Antinociceptive Effects : Research has shown that specific derivatives exhibit antinociceptive properties in formalin pain models, suggesting their utility in pain management .

- Psychiatric Applications : The modulation of GABA transporters by this compound points to possible applications in treating psychiatric disorders like depression and anxiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.